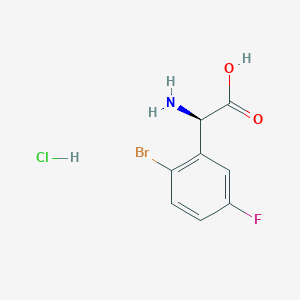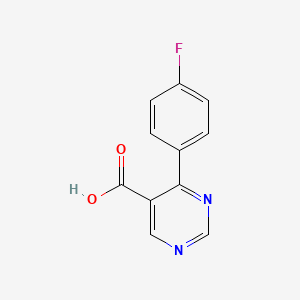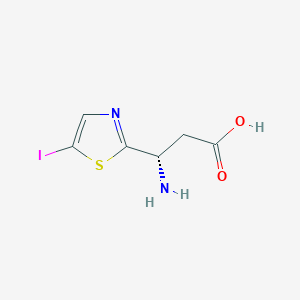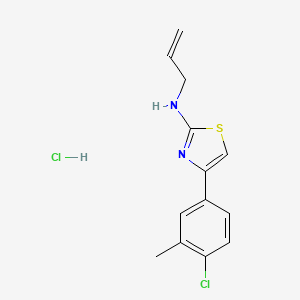
(1R,2R)-1-Amino-1-(3-chloro-5-methylphenyl)propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-1-Amino-1-(3-chloro-5-methylphenyl)propan-2-OL is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and pharmacology. The compound’s unique structure, featuring a chiral center and functional groups, makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Amino-1-(3-chloro-5-methylphenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-5-methylbenzaldehyde and a suitable chiral amine.
Formation of Intermediate: The aldehyde is reacted with the chiral amine under controlled conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired chiral amine.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, use of continuous flow reactors, and efficient purification methods are essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-Amino-1-(3-chloro-5-methylphenyl)propan-2-OL can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl, thiol, or amine groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reagents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium hydroxide, sodium thiolate, or primary amines.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
(1R,2R)-1-Amino-1-(3-chloro-5-methylphenyl)propan-2-OL has several scientific research applications, including:
Medicinal Chemistry: Potential use as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: Utilized as an intermediate in the synthesis of complex organic molecules.
Pharmacology: Studied for its potential biological activity and therapeutic effects.
Industry: Used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (1R,2R)-1-Amino-1-(3-chloro-5-methylphenyl)propan-2-OL depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s chiral nature allows for selective interactions with specific molecular targets, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-1-Amino-1-(3-chlorophenyl)propan-2-OL: Similar structure but lacks the methyl group.
(1R,2R)-1-Amino-1-(3-methylphenyl)propan-2-OL: Similar structure but lacks the chloro group.
(1R,2R)-1-Amino-1-(3-chloro-4-methylphenyl)propan-2-OL: Similar structure but with a different position of the methyl group.
Uniqueness
(1R,2R)-1-Amino-1-(3-chloro-5-methylphenyl)propan-2-OL is unique due to the specific positioning of the chloro and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The chiral center also adds to its uniqueness, providing opportunities for enantioselective synthesis and interactions.
Properties
Molecular Formula |
C10H14ClNO |
|---|---|
Molecular Weight |
199.68 g/mol |
IUPAC Name |
(1R,2R)-1-amino-1-(3-chloro-5-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14ClNO/c1-6-3-8(5-9(11)4-6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10+/m1/s1 |
InChI Key |
HUVJRGQEWYHDPF-XCBNKYQSSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)Cl)[C@H]([C@@H](C)O)N |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C(C(C)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(5-Fluoro-1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline](/img/structure/B13057498.png)
![[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino4-methylbenzoate](/img/structure/B13057505.png)

![5-Bromo-2-(4-methoxybenzyl)-2H-pyrazolo[3,4-B]pyridin-6-OL](/img/structure/B13057519.png)
![2-[(3-Methylbutan-2-YL)oxy]aniline](/img/structure/B13057528.png)




![tert-Butyl7-amino-6,6-difluoro-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13057559.png)

![[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]aminocyclopropanecarboxylate](/img/structure/B13057576.png)
